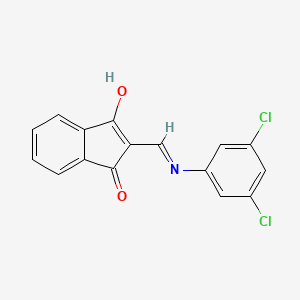
1-Cyclopentyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, commonly known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrazolamines and has been studied extensively for its pharmacological properties.
Mechanism of Action
CPP acts as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. It increases the levels of cAMP, which results in the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a cascade of intracellular events. CPP has also been found to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the regulation of smooth muscle tone. This results in the relaxation of smooth muscles, which is beneficial in the treatment of erectile dysfunction.
Biochemical and Physiological Effects
CPP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. CPP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammatory responses.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity. It has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are also some limitations associated with CPP. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for CPP research. One area of interest is the development of CPP analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CPP as a treatment for neurodegenerative diseases. CPP has also been found to exhibit anti-tumor properties, and further research is needed to investigate its potential use as an anti-cancer agent. Additionally, the potential use of CPP as a treatment for erectile dysfunction warrants further investigation.
Conclusion
In conclusion, CPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CPP has several advantages for lab experiments, but also has some limitations associated with its poor solubility and short half-life. Further research is needed to investigate the potential use of CPP in various therapeutic applications.
Synthesis Methods
The synthesis of CPP involves the reaction of 1-cyclopentyl-3-(piperidin-1-yl) urea with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain CPP as a white crystalline solid. The purity of the compound is determined using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CPP has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive functions.
properties
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-10-18(11-6-2-3-7-11)16-13(12)14(19)17-8-4-1-5-9-17/h10-11H,1-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGZBOSAKVCBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

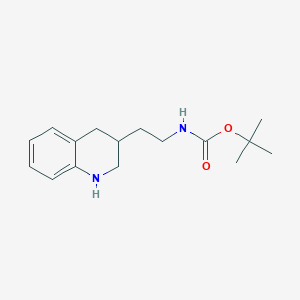
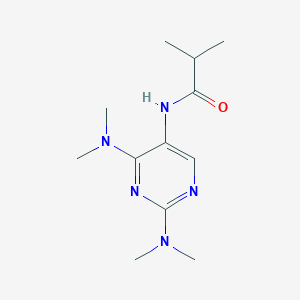
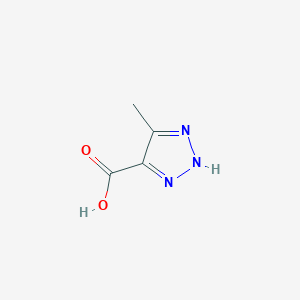
![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)
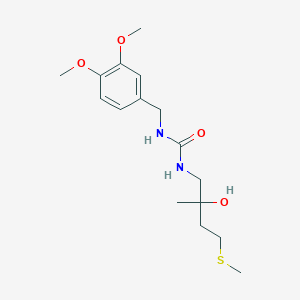
![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)
![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)
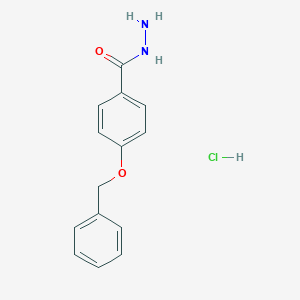
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)
